Cas no 122156-02-9 ((E)-form-1-Propenyl-2-propenyl disulfide,)

(E)-form-1-Propenyl-2-propenyl disulfide, structure
122156-02-9 structure
Product name:(E)-form-1-Propenyl-2-propenyl disulfide,
CAS No:122156-02-9
MF:C6H10S2
MW:146.274
CID:2071366
PubChem ID:5352855

(E)-form-1-Propenyl-2-propenyl disulfide, Chemical and Physical Properties

Names and Identifiers

    • (E)-form-1-Propenyl-2-propenyl disulfide,
    • 1-Propenyl-2-propenyl disulfide
    • 3-[(1Z)-prop-1-en-1-yldisulfanyl]prop-1-ene
    • (Z)-1-Propenyl 2-propenyl disulfide
    • allyl cis-1-propenyl disulfide
    • Disulfide, (1Z)-1-propenyl 2-propenyl
    • (Z)-1-(prop-2-enyldisulanyl)prop-1-ene
    • Disulfide, 1-propenyl 2-propenyl, (Z)-
    • Allyl (Z)-1-Propenyl disulfide
    • allyl (z)-prop-1-enyl-disulfide
    • CHEBI:173609
    • Disulfide, (Z)-1-propenyl, 2-propenyl
    • Disulfide, (1Z)-1-propen-1-yl 2-propen-1-yl
    • SCHEMBL6130004
    • KBXOGESWPIVMNJ-XQRVVYSFSA-N
    • (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
    • (E)-1-Propenyl 2-propenyl disulfide
    • Disulfide, (1E)-1-propen-1-yl 2-propen-1-yl
    • KBXOGESWPIVMNJ-GQCTYLIASA-N
    • Allyl (E)-1-Propenyl disulfide
    • allyl (e)-prop-1-enyl-disulfide
    • Allyl prop-1-enyl disulfide
    • allyl propenyl disulfide
    • D5HZ9XV5EI
    • UNII-D5HZ9XV5EI
    • (E)-1-propenyl allyl disulfide
    • allyl 1-propenyl disulfide
    • 122156-02-9
    • 1-Propenyl 2-propenyl disulfide
    • (E)-2-Propenyl-1-propenyl disulfide
    • 2-Propenyl 1-propenyl disulfide
    • Disulfide, 1-propenyl 2-propenyl
    • Tetrahydro-2-furanylmethyl 3-(trifluoromethyl)benzoate
    • allyl trans-1-propenyl disulfide
    • Fema No. 4823
    • DTXSID401294515
    • Disulfide, (1E)-1-propenyl 2-propenyl
    • Disulfide, allyl propenyl
    • 33368-82-0
    • (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
    • Disulfide,1-propenyl 2-propenyl
    • Disulfide, 1-propenyl 2-propenyl, (E)-
    • Inchi: InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+
    • InChI Key: KBXOGESWPIVMNJ-GQCTYLIASA-N
    • SMILES: CC=CSSCC=C

Computed Properties

  • Exact Mass: 146.02239267g/mol
  • Monoisotopic Mass: 146.02239267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 76.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.6Ų

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd